molecular formula C14H22ClNO B2467408 (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride CAS No. 2309431-68-1

(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride

Cat. No.: B2467408
CAS No.: 2309431-68-1
M. Wt: 255.79
InChI Key: CALWDGVMEQLPNX-HNCPQSOCSA-N
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Description

(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine hydrochloride is a chiral amine derivative featuring a 2,2-dimethyl-3,4-dihydrochromen (benzopyran) core linked to a propan-2-amine group. The compound’s stereochemistry at the C2 position (R-configuration) and its hydrochloride salt form enhance its stability and solubility, making it suitable for pharmacological applications.

  • Structural Features:

    • Dihydrochromen ring: A partially saturated benzopyran system with two methyl groups at the C2 position.
    • Amine substituent: A secondary amine at the C6 position of the dihydrochromen ring, protonated as a hydrochloride salt.
    • Stereochemistry: The (2R) configuration may influence receptor binding and metabolic pathways.
  • Synthesis and Characterization:

    • Isolation and structural elucidation of similar compounds (e.g., Zygocaperoside, Isorhamnetin-3-O glycoside) rely on UV, $ ^1 \text{H-NMR} $, and $ ^{13} \text{C-NMR} $ spectroscopy . These methods are standard for confirming aromatic and stereochemical features in such derivatives.

Properties

IUPAC Name

(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10(15)8-11-4-5-13-12(9-11)6-7-14(2,3)16-13;/h4-5,9-10H,6-8,15H2,1-3H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALWDGVMEQLPNX-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C=C1)OC(CC2)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-amine;hydrochloride is a derivative of the chromene family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClNC_{16}H_{22}ClN with a molecular weight of approximately 295.80 g/mol. The structure features a chromene backbone that is known for various biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₂ClN
Molecular Weight295.80 g/mol
CAS Number2411177-92-7
Melting PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves the modification of chromene derivatives through alkylation or amination processes. Various synthetic routes have been explored to enhance the compound's stability and bioactivity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties against various pathogens. For instance, derivatives of chromanones have demonstrated significant inhibition against Leishmania species .
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially through the modulation of cytokine release and inhibition of the NLRP3 inflammasome pathway .
  • Neuroprotective Properties : There is emerging evidence suggesting that chromene derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

  • Anti-Leishmanial Activity : A study evaluated the activity of thiochromanones against Leishmania species, revealing that certain derivatives exhibited IC50 values below 10 µM against intracellular amastigotes . This suggests potential parallels in the activity profile for this compound.
  • Neuroinflammation Models : Research on related compounds has shown their ability to mitigate neuroinflammation in models of Alzheimer’s disease by inhibiting NLRP3 inflammasome activation and reducing levels of pro-inflammatory cytokines . This indicates a possible therapeutic avenue for this compound in neurodegenerative conditions.

Comparison with Similar Compounds

(S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine

Structural Comparison :

Feature Target Compound (S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine
Core structure 2,2-Dimethyl-3,4-dihydrochromen 3,4-Dimethoxyphenyl
Amine position C6 of dihydrochromen C1 of phenyl
Stereochemistry (2R) configuration (S) configuration
Substituents 2,2-Dimethyl groups (electron-donating) 3,4-Methoxy groups (electron-donating)

Functional Implications :

  • Stereochemical differences ((R) vs. (S)) may lead to divergent receptor affinities. For example, (S)-isomers often exhibit distinct pharmacological profiles in CNS-targeting amines .

Dopamine Hydrochloride

Physicochemical and Analytical Comparison :

Property Target Compound Dopamine Hydrochloride
Core structure Dihydrochromen-linked amine Catecholamine (3,4-dihydroxyphenethylamine)
Solubility High (due to hydrochloride salt) High (hydrochloride salt enhances aqueous solubility)
Analytical Methods Likely TLC, NMR, titration (similar to [4]) TLC, HPLC, potentiometric titration

Pharmacological Notes:

  • Dopamine’s catechol group enables binding to dopaminergic receptors, while the dihydrochromen structure in the target compound may favor interactions with serotonin or adrenergic receptors due to aromatic stacking differences.
  • Both compounds use hydrochloride salts to improve stability, but the target’s bulky dihydrochromen moiety may reduce metabolic degradation compared to dopamine’s simpler structure .

Lumped Organic Compounds in Environmental Models

For example:

  • The target compound’s dihydrochromen and amine groups could be lumped with benzopyran derivatives or arylalkylamines in environmental fate studies, reducing computational complexity in biodegradation modeling .

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